7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core structure. This compound is characterized by the presence of a bromine atom at the 7th position and a methylthio group at the 4th position.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules . In particular, this compound has been found to interact with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases .
Mode of Action
This compound acts by inhibiting the activity of its target kinases . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of other proteins, thereby disrupting the signaling pathways that they regulate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects multiple biochemical pathways. For instance, FGFRs regulate the fundamental process of cell development . Therefore, the inhibition of these receptors can disrupt normal cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
It’s known that the compound is a white to yellow solid, with a molecular weight of 24411, and it should be stored at 2-8°C .
Result of Action
The result of the action of this compound is the disruption of normal cell signaling pathways, which can lead to the death of cancer cells . This makes it a promising candidate for use in targeted cancer therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with bromohydrazone under specific reaction conditions . Another approach includes the formation of triazinium dicyanomethylide, followed by a series of reactions to introduce the bromine and methylthio groups . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom at the 7th position and the methylthio group at the 4th position contribute to its enhanced reactivity and binding affinity compared to other similar compounds .
Properties
IUPAC Name |
7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWNYDVMCWRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN2C1=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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